Voglibose is derived from natural sources and synthesized through complex chemical processes. It belongs to the class of oligosaccharides and is specifically categorized as a pseudodisaccharide. The compound is recognized for its efficacy in lowering blood glucose levels by inhibiting enzymes that break down carbohydrates into glucose.
The synthesis of Voglibose involves several chemical reactions, primarily reductive amination processes. One notable method includes the preparation of perbenzyl voglibose through a reductive amination reaction using an inosose derivative combined with 2-amino-1,3-propanediol. This process results in a cyclic halo-carbamate derivative, which is subsequently transformed into Voglibose through various post-treatment steps, including acid addition to precipitate the compound in a pure state.
The molecular formula of Voglibose is . Its structure features multiple hydroxyl groups that contribute to its solubility and biological activity. The compound's stereochemistry plays a crucial role in its interaction with enzymatic targets.
Voglibose undergoes various chemical reactions that are essential for its synthesis and function:
These reactions are critical for both the production of Voglibose and its therapeutic action in managing blood glucose levels.
Voglibose exerts its pharmacological effect by competitively inhibiting α-glucosidase enzymes located in the intestinal brush border. By doing so, it delays the hydrolysis of carbohydrates into monosaccharides, thereby reducing glucose absorption into the bloodstream after meals. This mechanism leads to:
Clinical studies have demonstrated that administration of Voglibose results in significant reductions in postprandial glucose levels compared to placebo groups.
Relevant analytical methods such as high-performance liquid chromatography (HPLC) and UV-visible spectroscopy are employed to assess the purity and concentration of Voglibose in pharmaceutical formulations.
Voglibose is primarily used in clinical settings for managing diabetes mellitus. Its applications include:
Voglibose ((1S)-[1(OH),2,4,5/3]-5-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol) exerts its primary antidiabetic effect through reversible inhibition of membrane-bound alpha-glucosidase enzymes in the brush border of the small intestine. These enzymes—including glucoamylase, sucrase, maltase, and isomaltase—catalyze the hydrolysis of oligosaccharides and disaccharides into absorbable monosaccharides. Unlike pancreatic alpha-amylase inhibitors (e.g., acarbose), voglibose demonstrates exceptional selectivity for intestinal alpha-glucosidases with negligible activity against alpha-amylase. This selectivity minimizes interference with luminal starch digestion while effectively delaying the liberation of glucose from oligosaccharides [1] [3].
Voglibose exhibits a hierarchical inhibitory potency against specific enzymes. Its half-maximal inhibitory concentration (IC₅₀) for porcine intestinal sucrase is 4.6 × 10⁻³ µM, while its IC₅₀ against maltase is 1.5 × 10⁻² µM [2]. This differential inhibition profile translates to a 33-fold higher potency against sucrase compared to acarbose in semipurified porcine intestinal models [2]. Critically, voglibose lacks inhibitory activity against lactase (a β-glucosidase), preventing lactose intolerance—a side effect associated with broader-spectrum inhibitors [1] [4].
Table 1: Selectivity Profile of Voglibose Against Carbohydrate-Hydrolyzing Enzymes
Enzyme Target | Inhibitory Activity | IC₅₀ (µM) | Comparative Potency vs. Acarbose |
---|---|---|---|
Sucrase | High | 0.0046 | 33-fold higher |
Maltase | High | 0.015 | Comparable |
Isomaltase | Moderate | Not Reported | Higher |
Glucoamylase | Moderate | Not Reported | Higher |
α-Amylase | Negligible | >1000 | Significantly lower |
Lactase (β-glucosidase) | None | N/A | N/A |
The structural basis for this selectivity lies in voglibose's molecular mimicry of the transition state during glycoside hydrolysis. Its valiolamine-derived pseudo-aminosugar structure features critical hydroxyl groups that coordinate with catalytic residues in the enzyme active sites. Meanwhile, the nitrogen bridge within its 1,3-dihydroxypropylaminocyclitol moiety creates steric and electronic constraints that favor binding to specific glucosidase subsites over amylase pockets [5] [6]. This precise molecular recognition underpins voglibose’s efficacy in reducing postprandial hyperglycemia by ~3 mmol/L without systemic absorption or metabolic alteration [1] [3].
Voglibose functions as a competitive inhibitor that directly competes with oligosaccharide substrates for occupancy of the enzyme active site. Kinetic analyses reveal a concentration-dependent reduction in the maximum reaction velocity (Vₘₐₓ) of maltase and sucrase without altering the Michaelis constant (Kₘ), confirming classical competitive inhibition [2] [5]. This reversibility distinguishes it from irreversible inhibitors and contributes to its safety profile.
The binding affinity of voglibose for human intestinal alpha-glucosidases is exceptionally high, with dissociation constants (Kᵢ) in the nanomolar range. For maltase, Kᵢ values range from 10⁻⁸ to 10⁻⁹ M, exceeding the affinity of natural substrates like maltose by several orders of magnitude [5]. This high affinity arises from multivalent interactions: the cyclohexane ring system occupies the −1 subsite (catalytic pocket), while the 1,3-dihydroxypropyl side chain extends into the +1 subsite (glycone-binding region), forming hydrogen bonds and hydrophobic contacts [6]. The inhibition kinetics follow slow-binding characteristics, where initial enzyme-inhibitor complex formation is followed by conformational tightening, prolonging residence time in the active site [5].
Table 2: Kinetic Parameters of Voglibose Against Key Alpha-Glucosidases
Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Kᵢ for Voglibose (nM) | Inhibition Type |
---|---|---|---|---|---|
Porcine Intestinal Sucrase | Sucrose | 15.2 | 8.7 | 4.6 | Competitive |
Porcine Intestinal Maltase | Maltose | 3.8 | 12.4 | 15.0 | Competitive |
Human Maltase-Glucoamylase (ntMGAM) | Maltotriose | 1.1 | 5.9 | 8.2* | Competitive |
Human Sucrase-Isomaltase (ntSI) | Isomaltose | 2.5 | 6.3 | 6.7* | Competitive |
Estimated from structural homologs [6]
The physiological consequence of this kinetic behavior is a dose-dependent delay in carbohydrate digestion. In healthy volunteers, a 5 mg dose of voglibose reduced postprandial glucose excursions by 75% and insulin responses by 75% compared to placebo [2]. This occurs because undigested oligosaccharides transit to the colon, where bacterial fermentation produces short-chain fatty acids rather than systemic glucose absorption. Additionally, voglibose enhances incretin modulation by increasing glucagon-like peptide-1 (GLP-1) secretion by 5 pmol/L (at 5 mg doses), likely due to prolonged nutrient presence in the distal intestine [2].
The exceptional affinity of voglibose for maltase and sucrase stems from precise stereochemical complementarity with the catalytic pockets of these enzymes. X-ray crystallographic studies of homologous N-terminal domains of human sucrase-isomaltase (ntSI) and maltase-glucoamylase (ntMGAM) reveal a conserved (β/α)₈ barrel fold housing the active site [6]. Within this pocket, several structural determinants govern voglibose binding:
Cyclitol Core Interactions: The aminocyclohexane ring (proto-quercitol derivative) occupies the −1 subsite, mimicking the glucopyranosyl transition state. The equatorial C1, C2, C3, and C4 hydroxyl groups form hydrogen bonds with catalytic residues Asp542/Asp203 (ntSI/ntMGAM numbering) and nucleophilic water molecules, displacing substrate hydroxyls [5] [6].
Hydrophobic +1 Subsite Engagement: Unlike ntMGAM, ntSI features a narrow hydrophobic +1 subsite lined by Trp543, Phe649, and Leu574. Voglibose’s 1,3-dihydroxypropyl chain penetrates this pocket, with its terminal hydroxymethyl group forming van der Waals contacts. The nitrogen bridge between the cyclitol and alkyl chain introduces a positive electrostatic potential that stabilizes interaction with π-electron systems of aromatic residues [6].
Transition-State Mimicry: The protonated nitrogen at physiological pH resembles the oxocarbenium ion intermediate in glycoside hydrolysis. Molecular dynamics simulations show this moiety positions 3.5 Å from catalytic Glu1617 in ntMGAM, enabling charge stabilization [5] [6].
Table 3: Key Protein-Voglibose Interactions in Alpha-Glucosidase Active Sites
Residue (ntSI/ntMGAM) | Interaction Type | Voglibose Atom Involved | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Asp542/Asp203 | Hydrogen Bond | O1 (equatorial OH) | -3.2 |
Asp545/Asp206 | Hydrogen Bond | O3 (equatorial OH) | -2.8 |
Trp543/Trp406 | π-Cation / CH-π | Protonated N | -4.1 |
Phe649/Phe450 | Hydrophobic Packing | C7-C9 (alkyl chain) | -1.9 |
Glu1617/Glu1266 | Electrostatic Stabilization | Protonated N | -5.7 |
His1584/His1244 | Hydrogen Bond | O4' (terminal OH) | -1.5 |
Voglibose-inspired synthetic analogues incorporating quercitol cores (e.g., compounds 10 and 11) demonstrate enhanced potency, achieving IC₅₀ values below 1 µM against rat intestinal maltase. Docking studies confirm these analogues retain the critical interactions of voglibose while introducing additional hydrophobic contacts with the +2 subsite [5]. The binding free energy (ΔG) for voglibose complexes with ntSI ranges from -9.2 to -11.5 kcal/mol, correlating with experimental Kᵢ values [6]. This robust interaction profile underpins voglibose’s clinical efficacy at sub-milligram doses (0.2–0.3 mg) despite negligible systemic absorption [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7